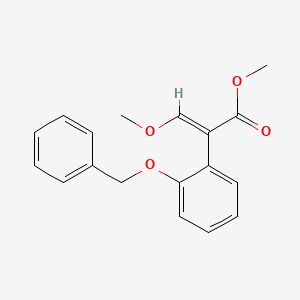

Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate

Description

Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate is a synthetic methoxyacrylate derivative characterized by a benzyloxy-substituted phenyl ring linked to a methoxyacrylate moiety. This compound belongs to the strobilurin class of fungicides, which inhibit mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex . Its structure features a conjugated (E)-configured double bond critical for bioactivity, with the benzyloxy group contributing to lipophilicity and molecular stability .

Properties

IUPAC Name |

methyl (E)-3-methoxy-2-(2-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-13-16(18(19)21-2)15-10-6-7-11-17(15)22-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMTHOGHLZLSY-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OCC2=CC=CC=C2)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate typically involves the esterification of 2-(benzyloxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacrylate derivatives.

Scientific Research Applications

Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxyacrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure shares similarities with other strobilurins but differs in substituents (Table 1).

Impact of Substituents on Bioactivity

- Azoxystrobin: The pyrimidine ring and cyanophenoxy group enhance binding affinity to fungal cytochrome bc₁, contributing to broad-spectrum activity . Its Z isomer exhibits reduced efficacy, underscoring stereochemical importance .

- Coumoxystrobin : The coumarin moiety increases steric bulk, reducing greenhouse efficacy against cucumber downy mildew but matching azoxystrobin in field trials, likely due to environmental stability .

- Chlorinated Derivatives (Compound 6) : Chlorine substitution improves lipophilicity, enhancing membrane penetration and activity against Rhizoctonia solani .

- Pentafluorosulfanyl Derivatives (Compound 44) : The electron-withdrawing pentafluorosulfanyl group may resist metabolic degradation, prolonging fungicidal action .

Fungicidal Activity and Structure-Activity Relationships (SAR)

Efficacy Against Target Pathogens

- This compound : Moderate activity against Botrytis cinerea and Fusarium graminearum due to balanced lipophilicity .

- Azoxystrobin : Broad-spectrum efficacy, with EC₅₀ values <1 ppm against Puccinia recondita and Plasmopara viticola .

- Compound 44 () : Superior activity in hydrophobic environments (e.g., waxy plant surfaces) due to fluorinated substituents .

SAR Insights

- Electron-Withdrawing Groups: Cyanophenoxy (azoxystrobin) and pentafluorosulfanyl (compound 44) enhance target binding via electronic effects .

- Steric Effects : Bulky substituents (e.g., coumarin in coumoxystrobin) reduce diffusion but improve rainfastness .

- Halogenation : Chlorine in compound 6 increases log P values, correlating with improved translocation in xylem .

Environmental and Metabolic Behavior

- Metabolism: this compound undergoes hydroxylation and glucuronidation, similar to other strobilurins . Azoxystrobin’s cyanophenoxy group leads to distinct metabolites regulated by the EPA (e.g., 2-(6-hydroxypyrimidin-4-yloxy)benzonitrile) .

- Residue Dynamics : Azoxystrobin’s residues in stone fruits (2.0 ppm tolerance) reflect its stability, whereas benzyloxy derivatives may degrade faster due to hydrolytic cleavage .

Biological Activity

Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate is a compound classified as a strobilurin analogue , a significant class of agricultural fungicides known for their broad-spectrum activity against various fungal pathogens. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications.

Structural Characteristics

The compound's structure includes a methoxyacrylate group, which is critical for its fungicidal properties. The spatial arrangement of its structural components, particularly the dihedral angles between the aromatic rings, can significantly influence its biological activity.

This compound primarily acts as a fungicide . Its mechanism involves inhibiting mitochondrial respiration in fungi, which disrupts their energy production and leads to cell death. This action is similar to that of other strobilurin compounds, which inhibit the enzyme complex III in the electron transport chain.

Antifungal Efficacy

The compound has demonstrated broad-spectrum antifungal activity against various pathogens. Its effectiveness can be attributed to:

- Inhibition of fungal growth : It prevents spore germination and mycelial growth.

- Resistance management : Strobilurin analogues are effective against fungi that have developed resistance to other fungicides.

Case Studies and Research Findings

- Fungicidal Activity : In laboratory studies, this compound exhibited potent fungicidal activity against several fungal species, including Botrytis cinerea and Fusarium graminearum .

- Comparative Studies : In comparative tests with other fungicides, it showed superior efficacy in controlling fungal pathogens in crops, highlighting its potential for agricultural applications .

- Mechanistic Insights : Research indicates that the compound's interaction with fungal cells leads to increased reactive oxygen species (ROS) production, contributing to oxidative stress and cell death .

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Target Organisms |

|---|---|---|

| Antifungal | Broad-spectrum | Botrytis cinerea, Fusarium spp. |

| Inhibition of Mitochondrial Respiration | High | Various fungal pathogens |

| Induction of ROS | Significant | Fungal cells |

Applications in Agriculture

Due to its efficacy as a fungicide, this compound is valuable in agricultural settings for:

- Crop Protection : Used to protect crops from fungal infections.

- Integrated Pest Management (IPM) : Its role in IPM strategies helps manage resistance development among pathogens.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-(benzyloxy)phenyl)-3-methoxyacrylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cascade [3,3]-sigmatropic rearrangement or aromatization strategies involving intermediates like benzofuran derivatives. For example, coupling reactions using NaH/THF at 0°C with benzyloxy-substituted phenols and acrylate precursors yield structurally related compounds . Optimization of reaction conditions (e.g., solvent polarity, temperature, and base strength) significantly impacts regioselectivity and yield. A comparison of key parameters:

| Reaction Condition | Yield Range | Key Observations |

|---|---|---|

| NaH/THF at 0°C | 60–75% | Favors benzofuran formation |

| K₂CO₃/DMF at 80°C | 40–55% | Increased side products |

| Pd-catalyzed coupling | 70–85% | Requires inert atmosphere |

Critical Consideration: Lower temperatures reduce side reactions but may slow kinetics, necessitating extended reaction times .

Q. How is the stereochemistry and purity of this compound validated in synthetic workflows?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. The E-configuration of the acrylate moiety is confirmed by NOESY/ROESY correlations (absence of cross-peaks between methoxy and benzyloxy groups) . Purity is assessed via HPLC-MS (≥95% by area under the curve) and melting point analysis . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related naphthyl-substituted analogues .

Advanced Research Questions

Q. How do substituents on the benzyloxy or acrylate groups affect the compound’s biological activity or reactivity?

Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) assays and density functional theory (DFT) calculations. For example:

- Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance fungicidal activity by increasing electrophilicity at the acrylate carbonyl .

- Methoxy vs. ethoxy at the 3-position alters steric bulk, affecting binding to fungal cytochrome bc₁ complexes .

Experimental Design:

Q. What analytical challenges arise in characterizing degradation products or reactive intermediates of this compound?

Methodological Answer: The acrylate moiety is prone to photoisomerization (E→Z) and hydrolysis under acidic/alkaline conditions. Key steps for analysis:

LC-HRMS : Track degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Isotopic Labeling : Use ¹³C-labeled methoxy groups to trace fragmentation pathways in MS/MS .

Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy (λ = 270–300 nm for acrylate absorption) .

Data Contradiction Example: Discrepancies in reported half-lives may stem from solvent polarity or light exposure during experiments .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like fungal cytochrome bc₁. Key parameters:

- Docking Scores : Correlate with IC₅₀ values from enzyme inhibition assays .

- Binding Free Energy (ΔG) : Calculated via MM-PBSA/GBSA to prioritize derivatives for synthesis .

Case Study: Simulations of azoxystrobin analogues (structurally related) identified hydrophobic interactions with Phe128 and His181 residues as critical for activity .

Q. What strategies resolve regioselectivity challenges in synthesizing analogues with multiple aromatic substituents?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution patterns .

- Protecting Group Chemistry : Benzyloxy groups are selectively deprotected using H₂/Pd-C to avoid acrylate reduction .

Example: In the synthesis of 6-(benzyloxy)benzofuran derivatives, NaH-mediated cyclization favors C-2 substitution over C-5 due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.